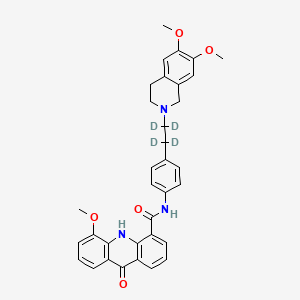
伊拉克利达-d4 (主要)
描述
Elacridar-d4 (Major) is a deuterated form of Elacridar, a potent and specific inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in drug resistance by pumping out drugs from cells, thereby reducing their efficacy .
科学研究应用
Elacridar-d4 (Major) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of P-glycoprotein and breast cancer resistance protein inhibitors.
Biology: It is used in biological studies to understand the mechanisms of drug resistance and to develop strategies to overcome it.
Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux pumps in cancer cells.
Industry: It is used in the pharmaceutical industry for the development of new drugs and for quality control purposes .
作用机制
Target of Action
Elacridar-d4 (Major) primarily targets P-glycoprotein . P-glycoprotein is a well-characterized human ATP-binding cassette transporter of the MDR/TAP subfamily . It plays a crucial role in determining response against medications, including cancer therapeutics .
Mode of Action
Elacridar-d4 (Major) functions by inhibiting P-glycoprotein . This results in an increased bioavailability of coadministered drugs . It is an ATP-dependent efflux pump with broad substrate specificity .
Biochemical Pathways
The primary biochemical pathway affected by Elacridar-d4 (Major) is the efflux mechanism of P-glycoprotein . By inhibiting P-glycoprotein, Elacridar-d4 (Major) prevents the efflux of small molecules from cells . This can lead to an increase in the concentration of certain drugs within the cells, enhancing their therapeutic effects .
Pharmacokinetics
It is known that the compound’s inhibition of p-glycoprotein can increase the bioavailability of coadministered drugs . This suggests that Elacridar-d4 (Major) may influence the absorption, distribution, metabolism, and excretion (ADME) properties of these drugs .
Result of Action
The primary result of Elacridar-d4 (Major)'s action is an increase in the bioavailability of coadministered drugs . By inhibiting P-glycoprotein, Elacridar-d4 (Major) can prevent the efflux of these drugs from cells, leading to higher intracellular concentrations and potentially enhancing their therapeutic effects .
Action Environment
The action of Elacridar-d4 (Major) can be influenced by various environmental factors. For instance, the expression of P-glycoprotein can vary between different tissues, which can affect the compound’s efficacy . Additionally, the presence of other drugs that are substrates for P-glycoprotein can influence the action of Elacridar-d4 (Major) .
生化分析
Biochemical Properties
Elacridar-d4 (Major) plays a significant role in biochemical reactions by inhibiting P-glycoprotein, a well-characterized human ABC-transporter of the MDR/TAP subfamily . This protein is an ATP-dependent efflux pump with broad substrate specificity . Elacridar-d4 (Major) increases the bioavailability of coadministered drugs by inhibiting P-glycoprotein .
Cellular Effects
Elacridar-d4 (Major) targets multiple drug resistance in tumors . It has been shown to increase the cellular uptake of certain drugs in hepatocellular carcinoma cell lines . This suggests that it may interact with various cellular processes and influence cell function.
Molecular Mechanism
The molecular mechanism of Elacridar-d4 (Major) involves the inhibition of P-glycoprotein . It functions by modulating the ATPase activity, which results in an increased bioavailability of coadministered drugs .
Dosage Effects in Animal Models
It has been suggested that Elacridar-d4 (Major) could potentially overcome resistance in certain models .
Metabolic Pathways
Elacridar-d4 (Major) is involved in the metabolic pathway related to the efflux of drugs from cells . It inhibits P-glycoprotein, which is a key player in this pathway .
Transport and Distribution
Elacridar-d4 (Major) is known to inhibit P-glycoprotein, an efflux pump that transports small molecules out of cells . This suggests that Elacridar-d4 (Major) could influence the transport and distribution of drugs within cells and tissues.
Subcellular Localization
Given its role as a P-glycoprotein inhibitor, it is likely to be involved in processes at the cell membrane where P-glycoprotein is located .
准备方法
The synthesis of Elacridar-d4 (Major) involves the incorporation of deuterium atoms into the Elacridar molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Purification: The product is then purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
化学反应分析
Elacridar-d4 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group of atoms with another. .
相似化合物的比较
Elacridar-d4 (Major) is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation. Similar compounds include:
Tariquidar: Another potent P-glycoprotein inhibitor used in cancer therapy.
Zosuquidar: A third-generation P-glycoprotein inhibitor with similar applications.
Laniquidar: A P-glycoprotein inhibitor that has shown promise in preclinical studies
属性
IUPAC Name |
5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCMRGOZNQUSW-RCYYZLFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675877 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-51-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


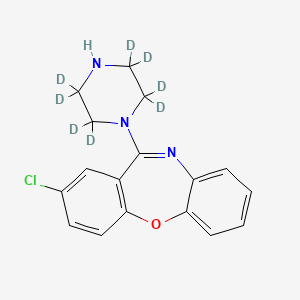

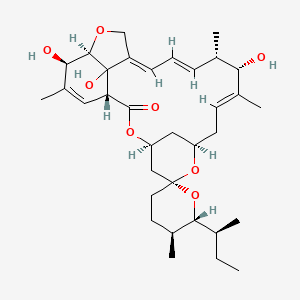
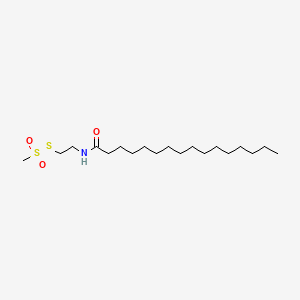
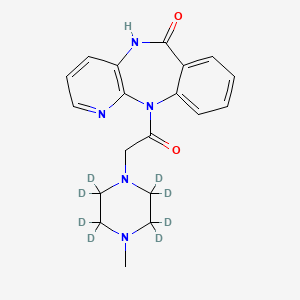
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
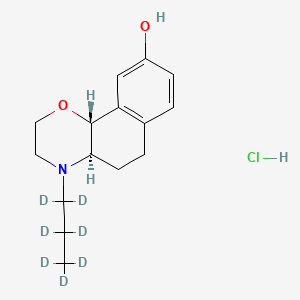
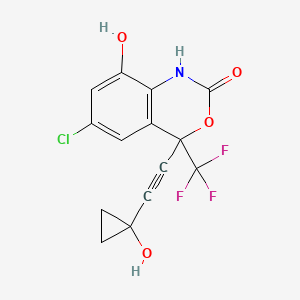

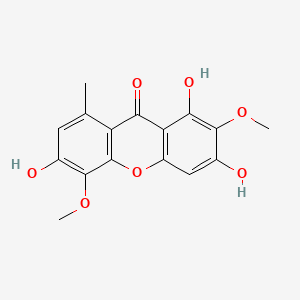
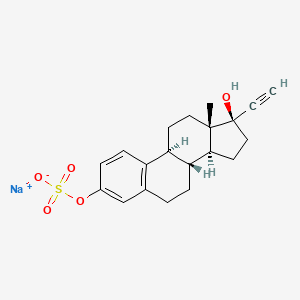
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
